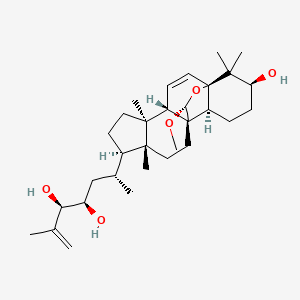

Karavilagenin F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H50O5 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

(3R,4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-1-ene-3,4-diol |

InChI |

InChI=1S/C31H50O5/c1-18(2)25(34)21(32)17-19(3)20-11-13-29(7)22-12-14-31-23(9-10-24(33)27(31,4)5)30(22,26(35-8)36-31)16-15-28(20,29)6/h12,14,19-26,32-34H,1,9-11,13,15-17H2,2-8H3/t19-,20-,21-,22+,23+,24+,25-,26-,28-,29+,30+,31-/m1/s1 |

InChI Key |

LCFNRXHRJSACLK-CWTBIIKVSA-N |

Isomeric SMILES |

C[C@H](C[C@H]([C@@H](C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |

Canonical SMILES |

CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Karavilagenin F: A Technical Overview of a Cucurbitane Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Karavilagenin F, a cucurbitane-type triterpenoid isolated from Momordica charantia. This document consolidates its known chemical properties, and in the absence of specific biological data, outlines the general experimental protocols for the isolation of related compounds and discusses the broader biological activities and associated signaling pathways of cucurbitane triterpenoids derived from this plant.

Core Compound Data

This compound is a naturally occurring compound that belongs to the complex class of triterpenoids. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1639024-15-9 | [1] |

| Molecular Formula | C₃₁H₅₀O₅ | |

| Molecular Weight | 502.73 g/mol |

Isolation and Structure Elucidation: Experimental Protocols

This compound was first isolated from the stems and leaves of Momordica charantia[2]. The structural determination of this and similar cucurbitane-type triterpenoids relies on a combination of advanced spectroscopic and spectrometric techniques. While the specific biological activities of this compound have not been extensively reported, the methodologies employed for its isolation and characterization are foundational for further pharmacological investigation.

A general experimental workflow for the isolation and structure elucidation of cucurbitane-type triterpenoids from Momordica charantia is as follows:

-

Extraction : The air-dried and powdered plant material (stems and leaves) is typically extracted with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Chromatographic Separation : The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in triterpenoids, are subjected to repeated column chromatography. Common stationary phases include silica gel, RP-18, and Sephadex LH-20. Elution is performed using gradient solvent systems, for example, a chloroform-methanol or hexane-acetone gradient.

-

Purification : Final purification of the isolated compounds is typically achieved through preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation : The chemical structure of the purified compound is determined using a suite of spectroscopic methods, including:

-

1D NMR : ¹H and ¹³C NMR to identify the carbon skeleton and proton environments.

-

2D NMR : Techniques such as HSQC, HMBC, COSY, and ROESY are used to establish correlations between protons and carbons and to determine the relative stereochemistry[2].

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition and molecular weight[2].

-

Circular Dichroism (CD) Spectrum : This technique can be used to help determine the absolute stereochemistry of the molecule[2].

-

Biological Activities of Related Cucurbitane Triterpenoids from Momordica charantia

While data on the specific bioactivity of this compound is not currently available in the public domain, other cucurbitane-type triterpenoids isolated from Momordica charantia have demonstrated a range of pharmacological effects. These findings suggest potential areas of investigation for this compound and its derivatives.

-

Anti-inflammatory Effects : Certain triterpenoids from the vines and leaves of M. charantia have been shown to possess anti-inflammatory properties. For instance, (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) has been observed to inhibit the inhibitor kappa B kinase/nuclear factor-κB (IKK/NF-κB) pathway in lipopolysaccharide-stimulated RAW 264.7 cells.

-

Cytotoxic Activity : Momordicine VIII, a compound isolated alongside this compound, exhibited weak cytotoxicity against five human cancer cell lines, with IC50 values ranging from 14.3 to 20.5 μmol/L[2]. Other related compounds, such as momordicine I, have shown more potent cytotoxic effects.

-

Antidiabetic Properties : Extracts of Momordica charantia rich in cucurbitane-type triterpenoids have been found to improve insulin sensitivity and glucose homeostasis in diabetic mice. The underlying mechanism is believed to involve the insulin receptor substrate-1 (IRS-1) signaling pathway in skeletal muscle, leading to enhanced glucose uptake.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways implicated in inflammation and cancer. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is often associated with various cancers and inflammatory diseases. Cucurbitacins, a closely related class of triterpenoids, are known to inhibit the JAK/STAT pathway, particularly by preventing the phosphorylation and activation of STAT3.

Future Directions

The unique structure of this compound warrants further investigation into its biological activities. Future research should focus on screening for its effects in various disease models, including cancer, inflammation, and metabolic disorders. Elucidating its mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and understanding of related compounds provided in this guide offer a solid foundation for such future endeavors.

References

Karavilagenin F: A Technical Guide to Its Natural Precursor and Synthesis

This technical guide provides a comprehensive overview of the natural origin of the precursor to Karavilagenin F, its isolation, and the subsequent synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This compound is a cucurbitane-type triterpenoid derivative that has garnered interest for its potential biological activities.

Natural Source of the Precursor Compound

This compound is not directly isolated from a natural source but is synthesized from its precursor, Karavilagenin C. The primary natural source of Karavilagenin C is the plant Momordica balsamina, commonly known as the balsam apple.[1][2] This plant belongs to the Cucurbitaceae family and is found in tropical and subtropical regions.[2] The aerial parts of M. balsamina, including the leaves and stems, are rich in various cucurbitane-type triterpenoids, including Karavilagenin C.[2] Other related species, such as Momordica charantia, have also been reported to contain similar compounds.[3]

Isolation and Synthesis of this compound

The production of this compound is a two-stage process that involves the extraction and isolation of its precursor, Karavilagenin C, from Momordica balsamina, followed by a chemical modification step.

Experimental Protocol: Isolation of Karavilagenin C

The following protocol outlines a general method for the isolation of Karavilagenin C from the aerial parts of Momordica balsamina, based on common practices for isolating triterpenoids from plant materials.

1. Plant Material Collection and Preparation:

-

Collect the fresh aerial parts (leaves and stems) of Momordica balsamina.

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with an organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

-

Repeat the extraction process multiple times (typically 3 times) to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The triterpenoid-rich fraction is typically found in the chloroform or ethyl acetate fraction. Concentrate these fractions.

4. Chromatographic Purification:

-

Subject the triterpenoid-rich fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate or chloroform-methanol, to separate the compounds based on their polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest.

-

Further purify the isolated compound using preparative high-performance liquid chromatography (HPLC) to obtain pure Karavilagenin C.

Experimental Protocol: Synthesis of this compound

This compound is synthesized by the acylation of Karavilagenin C.[1] The following is a generalized protocol for this synthesis.

1. Reaction Setup:

-

Dissolve the purified Karavilagenin C in a suitable aprotic solvent, such as pyridine or dichloromethane, in a round-bottom flask.

-

Add the acylating agent (e.g., a specific alkanoyl, aroyl, or cinnamoyl chloride/anhydride) to the solution. The choice of acylating agent will determine the final structure of the this compound derivative.

-

The reaction may require a catalyst, such as 4-dimethylaminopyridine (DMAP).

2. Reaction Conditions:

-

Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC.

3. Work-up and Purification:

-

Quench the reaction by adding water or a dilute acid solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system to yield the pure this compound.

Quantitative Data

The yield of Karavilagenin C from Momordica balsamina and the subsequent synthesis of this compound can vary depending on the specific experimental conditions. The following table provides a representative summary of potential yields.

| Stage | Compound | Starting Material | Typical Yield Range |

| Isolation | Karavilagenin C | Dried aerial parts of M. balsamina | 0.1 - 0.5% (w/w) |

| Synthesis | This compound | Karavilagenin C | 60 - 90% |

Note: These values are estimates based on typical yields for similar natural product isolation and synthetic modifications and may not reflect the exact yields in all cases.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the production of this compound, from the natural source to the final purified compound.

References

The Discovery of Cucurbitane-Type Triterpenoids in Momordica Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Momordica, particularly Momordica charantia (commonly known as bitter melon), has been a subject of extensive phytochemical investigation due to its widespread use in traditional medicine. A significant class of secondary metabolites isolated from these species are the cucurbitane-type triterpenoids, which have demonstrated a wide array of pharmacological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and anti-HIV effects.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of these promising bioactive compounds.

Data Presentation: Quantitative Analysis of Cucurbitane-Type Triterpenoids

The concentration of cucurbitane-type triterpenoids can vary significantly depending on the plant part, cultivar, and extraction method. The following tables summarize key quantitative data from various studies.

Table 1: Content of Major Cucurbitane-Type Triterpenoids in Momordica charantia

| Compound | Plant Part | Extraction Method | Concentration (mg/100g dry weight) | Reference |

| Momordicoside K | Fruit | HPLC-ELSD | 1.2 - 3.5 | [3] |

| Momordicoside F2 | Fruit | HPLC-ELSD | 0.8 - 2.1 | [3] |

| 3β,7β,25-trihydroxycucurbita-5,(23E)-dien-19-al | Fruit | HPLC-ELSD | 0.5 - 1.5 | [3] |

| Momordicine I | Leaves | Spectrophotometry | Not specified in mg/100g | [4] |

| Momordin | Fruit and Leaves | HPLC | Varies between cultivars | [5] |

Table 2: Bioactivity of Selected Cucurbitane-Type Triterpenoids from Momordica Species

| Compound | Bioactivity | Cell Line/Assay | IC50 (µM) | Reference |

| Karaviloside III | Anti-hepatic fibrosis | t-HSC/Cl-6 | 3.74 | [6] |

| Karaviloside III | Anti-hepatoma | HepG2 | 4.12 | [6] |

| Karaviloside III | Anti-hepatoma | Hep3B | 16.68 | [6] |

| Kuguaovins A-G | Anti-inflammatory | Anti-NO production assay | 15 - 35 | [1] |

| Momordicin I | Cytotoxicity | Normal cells | >10 | [7] |

| Compound 1 (unnamed) | Inhibition of IL-6 production | LPS-stimulated BMDCs | 0.028 - 1.962 | [2] |

| Compound 1 (unnamed) | Inhibition of IL-12 p40 production | LPS-stimulated BMDCs | 0.012 - 1.360 | [2] |

| Compound 1 (unnamed) | Inhibition of TNF-α production | LPS-stimulated BMDCs | 0.033 - 4.357 | [2] |

| Charantosides H, J, K, Momorcharacoside A, Goyaglycoside-l | α-Glucosidase inhibition | In vitro assay | 28.40 - 63.26 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the study of cucurbitane-type triterpenoids from Momordica species.

Extraction of Cucurbitane-Type Triterpenoids

a) Ethanol Extraction (General Protocol)

A common method for extracting triterpenoids involves the use of ethanol.[1][4]

-

Plant Material Preparation: The plant material (e.g., dried and powdered fruits, leaves, or vines) is collected and prepared.

-

Extraction: The prepared material is extracted with 95% ethanol at an elevated temperature (e.g., 55°C) multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and chloroform, to separate compounds based on their polarity.[1]

b) Microwave- and Ultrasound-Assisted Extraction

These modern techniques can enhance extraction efficiency.[9]

-

Microwave-Assisted Extraction (MAE): The plant material is mixed with a solvent (e.g., methanol) and subjected to microwave irradiation at a controlled temperature (e.g., 80°C) for a short duration (e.g., 2-10 minutes).

-

Ultrasound-Assisted Extraction (UAE): The plant material is sonicated in a solvent to facilitate the disruption of cell walls and enhance the release of bioactive compounds.

Isolation and Purification

Following extraction, the complex mixture of compounds is subjected to various chromatographic techniques for the isolation of individual triterpenoids.

a) Column Chromatography

-

Silica Gel Chromatography: The crude extract or its fractions are subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate compounds based on their affinity for the stationary phase.[1][4]

-

Sephadex LH-20 Chromatography: This technique is often used for further purification, particularly for separating compounds based on their size.[1]

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of compounds.

-

Stationary Phase: A reversed-phase C18 column is commonly used.[3]

-

Mobile Phase: A gradient of solvents, such as acetonitrile, water, and methanol (often with 0.1% acetic acid), is employed to achieve optimal separation.[3]

-

Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting these non-chromophoric compounds.[3]

Structural Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.[1][8]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and elemental composition of the compounds.[1][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[1]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide the unambiguous three-dimensional structure.[1]

Signaling Pathways and Experimental Workflows

The biological activities of cucurbitane-type triterpenoids are often attributed to their ability to modulate specific cellular signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.

Experimental Workflow for Isolation and Identification

Caption: General workflow for the isolation and identification of cucurbitane triterpenoids.

PPARγ Signaling Pathway Activation

Caption: Activation of the PPARγ signaling pathway by cucurbitane triterpenoids.

Modulation of PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by cucurbitane triterpenoids.

AMPK Signaling Pathway Activation

Caption: Activation of the AMPK signaling pathway by cucurbitane triterpenoids.

Inhibition of NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by cucurbitane triterpenoids.

Conclusion

The cucurbitane-type triterpenoids from Momordica species represent a rich and diverse source of bioactive molecules with significant therapeutic potential. This guide has provided a comprehensive overview of the methodologies used to discover and characterize these compounds, along with a summary of their quantitative distribution and biological activities. The elucidation of their mechanisms of action through the modulation of key signaling pathways further underscores their importance in drug discovery and development. Continued research in this area is warranted to fully explore the therapeutic applications of these natural products.

References

- 1. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cucurbitane triterpenoids from the fruit of Momordica charantia L. and their anti-hepatic fibrosis and anti-hepatoma activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Momordica charantia L.: Functional Health Benefits and Uses in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Karavilagenin F: A Technical Guide to its Potential Therapeutic Applications

Disclaimer: Direct scientific literature on a compound specifically named "Karavilagenin F" is not currently available. The information presented in this guide is based on research conducted on closely related cucurbitane-type triterpenoids isolated from Momordica species, such as Karavilagenin C and its derivatives. One such derivative is designated "karavoate F," which may be the intended subject of inquiry. The therapeutic potential outlined below is inferred from the activities of these structurally similar compounds.

Introduction

This compound belongs to the family of cucurbitane-type triterpenoids, a class of natural products known for their diverse and potent biological activities. These compounds are primarily isolated from plants of the Cucurbitaceae family, notably species such as Momordica balsamina and Momordica charantia. While research on this compound is nascent, the extensive investigation into its chemical relatives provides a strong foundation for exploring its potential therapeutic applications in oncology, inflammatory diseases, and infectious diseases. This technical guide summarizes the existing data on related karavilagenins and cucurbitacins, offering insights into the prospective pharmacological profile of this compound.

Chemical Structure and Properties

This compound has the chemical formula C₃₁H₅₀O₅ and a molecular weight of 502.73 g/mol . Its systematic IUPAC name is 19-Norlanosta-6,25-diene-9-carboxaldehyde, 3,5,23,24-tetrahydroxy-, cyclic 9,5-(methyl acetal), [C(R),3β,5β,9β,10α,23R,24R]. The complex tetracyclic structure is characteristic of the cucurbitane skeleton, which is often associated with a bitter taste and significant bioactivity.

Potential Therapeutic Applications

Based on the activities of analogous compounds, this compound is predicted to have potential applications in the following areas:

-

Anticancer Activity: Cucurbitacins are well-documented for their cytotoxic and antiproliferative effects against a wide range of cancer cell lines.

-

Anti-inflammatory Activity: Several cucurbitane triterpenoids from Momordica species have demonstrated the ability to suppress inflammatory pathways.

-

Antimalarial Activity: Derivatives of Karavilagenin C have shown potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.

-

Multidrug Resistance (MDR) Reversal: Certain karavilagenins can inhibit the function of P-glycoprotein (P-gp), a key transporter involved in cancer cell resistance to chemotherapy.

Quantitative Data on Related Compounds

The following tables summarize the quantitative data for various therapeutic activities of cucurbitane-type triterpenoids closely related to this compound.

Table 1: Anticancer and Cytotoxic Activities of Momordica Triterpenoids

| Compound | Cell Line | Activity Type | IC₅₀ Value | Reference |

| Cucurbitacin B | A549 (Lung Carcinoma) | Cytotoxicity | 7.8 µM | [1] |

| Cucurbitacin B | HeLa (Cervical Cancer) | Cytotoxicity | 7.3 µM | [1] |

| Cucurbitacin D | AGS (Gastric Adenocarcinoma) | Cytotoxicity | 0.3 µg/mL | [2] |

| Cucurbitacin E | AGS (Gastric Adenocarcinoma) | Cytotoxicity | 0.1 µg/mL | [2] |

| Cucurbitacin E | MCF-7 (Breast Cancer) | Cytotoxicity | Not specified, but active | [3] |

| Cucurbitacin I | AGS (Gastric Adenocarcinoma) | Cytotoxicity | 0.5 µg/mL | [2] |

| Karavilagenin C derivative (Karavoate) | MCF-7 (Breast Cancer) | Toxicity | Generally non-toxic | [4] |

Table 2: Anti-inflammatory Activity of Momordica Triterpenoids

| Compound/Extract | Assay | Effect | IC₅₀ Value / Inhibition | Reference |

| Kuguaovins A–G (1–7) & others (9–12) | Nitric Oxide (NO) Production in RAW 264.7 cells | Inhibition | 15–35 μM | [5][6] |

| Triterpenoids from M. charantia | TNF-α, IL-6, IL-12 p40 production in BMDCs | Inhibition | 0.033–4.357 μM (for TNF-α) | [7] |

| Charantoside XV & related compounds | IL-6, TNF-α, iNOS expression in RAW264.7 cells | Differential effects | Tested at 50 µM | [8] |

Table 3: Antimalarial Activity of Karavilagenin C and its Derivatives

| Compound | Plasmodium falciparum Strain | Activity | IC₅₀ Value | Reference |

| Karavilagenin C | 3D7 (Chloroquine-sensitive) | Antiplasmodial | Moderate activity | [4] |

| Karavilagenin C | Dd2 (Chloroquine-resistant) | Antiplasmodial | Moderate activity | [4] |

| Karavoate B, D, E, I, M | Dd2 (Chloroquine-resistant) | Antiplasmodial | <0.6 µM | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are summaries of protocols used to evaluate the bioactivities of related cucurbitane triterpenoids.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, AGS) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Cucurbitacin D, E, I) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 macrophages are cultured in appropriate media and seeded in 96-well plates.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

-

Absorbance Reading: The absorbance is measured at approximately 540 nm.

-

IC₅₀ Determination: The IC₅₀ value for NO inhibition is calculated from the dose-response curve.

Antimalarial Activity: In Vitro Antiplasmodial Assay

This assay evaluates the ability of a compound to inhibit the growth of Plasmodium falciparum in red blood cells.

-

Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in continuous culture in human erythrocytes.

-

Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.

-

Infection and Incubation: Synchronized ring-stage parasites are added to the wells. The plates are then incubated in a gas mixture (low O₂, high CO₂) at 37°C for 48-72 hours.

-

Growth Assessment: Parasite growth is assessed using various methods, such as:

-

Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by counting infected red blood cells.

-

Fluorometric/Colorimetric Assays: DNA-intercalating dyes (e.g., SYBR Green I) or parasite-specific enzyme activity (e.g., lactate dehydrogenase) are measured.

-

-

IC₅₀ Calculation: The IC₅₀ values are determined by analyzing the dose-response relationship of parasite growth inhibition.

P-glycoprotein (P-gp) Inhibition Assay: Rhodamine 123 Exclusion Test

This flow cytometry-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

-

Cell Lines: A P-gp overexpressing cell line (e.g., human ABCB1-transfected mouse lymphoma cells) and its parental non-overexpressing counterpart are used.

-

Compound Incubation: Cells are pre-incubated with the test compound at various concentrations.

-

Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension, and the cells are incubated to allow for its uptake.

-

Efflux Period: The cells are washed and incubated in a fresh medium (with or without the test compound) to allow for the efflux of rhodamine 123.

-

Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. Increased fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

-

Data Analysis: The degree of inhibition is quantified by comparing the fluorescence intensity of treated cells to that of untreated and control cells.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cucurbitane triterpenoids are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Cucurbitacins exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target.

Caption: JAK/STAT signaling pathway inhibition by cucurbitacins.

As illustrated, cucurbitacins can inhibit the phosphorylation of JAK and STAT3, preventing the dimerization and nuclear translocation of STAT3. This leads to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells[1].

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.

Caption: NF-κB signaling pathway and its inhibition.

By inhibiting the IKK complex, cucurbitane triterpenoids prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. This blocks the transcription of pro-inflammatory genes.

Experimental Workflow for Bioactivity Screening

A general workflow for the discovery and initial evaluation of bioactive compounds like this compound from a natural source is depicted below.

Caption: General workflow for natural product drug discovery.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the substantial body of research on its close structural analogs, particularly other karavilagenins and cucurbitacins from Momordica species, strongly suggests its potential as a valuable lead compound. The potent anticancer, anti-inflammatory, and antimalarial activities observed in these related compounds, coupled with their ability to modulate critical signaling pathways and overcome multidrug resistance, provide a compelling rationale for the future investigation of this compound.

Future research should focus on the following:

-

Isolation and Structural Confirmation: Isolation of this compound from its natural source and unambiguous confirmation of its structure.

-

In Vitro Bioactivity Screening: Comprehensive screening of pure this compound against a panel of cancer cell lines, inflammatory models, and microbial pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models.

The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of challenging diseases. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

- 1. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Karavilagenin C derivatives as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides a comprehensive overview of Karavilagenin F and related cucurbitane-type triterpenoids, a class of natural products with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge on the isolation, biological activity, and mechanistic pathways of these compounds.

Introduction to this compound and Related Compounds

This compound is a cucurbitane-type triterpenoid, a class of tetracyclic triterpenes known for their bitter taste and diverse pharmacological activities. These compounds are predominantly found in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon) and Momordica balsamina (balsam apple). The complex chemical structures of this compound and its analogs have attracted considerable interest for their potential as scaffolds in the development of novel therapeutics.

While specific data on this compound is limited, extensive research on closely related compounds, including Karavilagenin C, D, and E, as well as other cucurbitacins, provides a solid foundation for understanding its potential biological effects. These compounds have demonstrated a wide array of activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1]

Physicochemical Properties

The chemical structure of this compound, as identified by its CAS number 1639024-15-9, is 19-Norlanosta-6,25-diene-9-carboxaldehyde, 3,5,23,24-tetrahydroxy-, cyclic 9,5-(methyl acetal), [C(R),3β,5β,9β,10α,23R,24R].[2] Key physicochemical properties of this compound and its closely related analogs are summarized in the table below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 1639024-15-9 | C₃₁H₅₀O₅ | 502.73 | 19-Norlanostane skeleton, cyclic methyl acetal |

| Karavilagenin D | 934739-29-4 | C₃₀H₄₆O₄ | 470.7 | Pentacyclic structure with a lactone ring |

| Karavilagenin E | 877603-72-0 | C₃₀H₄₈O₃ | 456.7 | Epoxymethano bridge |

Biological Activities and Therapeutic Potential

Cucurbitane-type triterpenoids exhibit a broad spectrum of biological activities. The primary areas of investigation include their cytotoxic effects against various cancer cell lines and their potential as anti-inflammatory agents.

Anticancer Activity

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Balsaminol F | EPP85-181 (Pancreatic Cancer) | Cytotoxicity | Not specified as IC₅₀, but effective | [3] |

| Karavoate A | EPP85-181 (Pancreatic Cancer) | Cytotoxicity | Not specified as IC₅₀, but effective | [3] |

| Karaviloside III | t-HSC/Cl-6 (Hepatic Stellate Cells) | Anti-hepatic fibrosis | 3.7 | Not found in search results |

| Karaviloside III | Hep3B (Liver Cancer) | Cytotoxicity | 16.68 | Not found in search results |

| Karaviloside III | HepG2 (Liver Cancer) | Cytotoxicity | 4.12 | Not found in search results |

Anti-inflammatory Activity

The anti-inflammatory properties of cucurbitane triterpenoids are another promising area of research. These compounds have been shown to modulate key inflammatory pathways. Although direct evidence for this compound's anti-inflammatory mechanism is pending, related compounds are known to inhibit the NF-κB pathway, a central regulator of inflammation.[4][5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cucurbitane triterpenoids are attributed to their ability to modulate various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Several natural products, including cucurbitane triterpenoids, have been shown to inhibit this pathway.[5] The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Other Potential Pathways

Research on related cucurbitane triterpenoids suggests potential modulation of other critical signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.

-

MAPK Pathway: The mitogen-activated protein kinase pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound and related compounds, compiled from various studies on cucurbitane triterpenoids.

Extraction and Isolation Workflow

The general procedure for isolating cucurbitane-type triterpenoids from plant material involves extraction with organic solvents followed by a series of chromatographic separations.

Caption: General workflow for the isolation of this compound and related compounds.

Detailed Protocol:

-

Extraction: Dried and powdered aerial parts of Momordica balsamina are extracted with methanol or 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[6]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[6]

-

Silica Gel Column Chromatography: The EtOAc or other organic fractions are subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds into several sub-fractions.[4][7]

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compounds of interest are further purified by preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water, to yield the pure compounds.[8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 2 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[10]

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) (e.g., 100 µL per well).[9][10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540 or 570 nm using a microplate reader.[9][10]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot Analysis for NF-κB Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to analyze the activation of the NF-κB pathway by examining the levels of key proteins like p65 and IκBα.[1][12][13][14]

Protocol:

-

Cell Lysis and Protein Extraction: Cells, after treatment with the test compound and/or an inflammatory stimulus (e.g., TNF-α), are lysed to extract total protein or fractionated to obtain cytoplasmic and nuclear extracts.[15]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein levels.

Conclusion and Future Directions

This compound and its related cucurbitane-type triterpenoids represent a promising class of natural products with significant potential for the development of new anticancer and anti-inflammatory drugs. While the direct biological data for this compound is still emerging, the extensive research on its congeners provides a strong rationale for its further investigation.

Future research should focus on:

-

The complete synthesis of this compound to enable more extensive biological evaluation.

-

In-depth studies to elucidate the specific molecular targets and mechanisms of action of this compound.

-

In vivo studies to assess the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Structure-activity relationship (SAR) studies to optimize the therapeutic properties of the karavilagenin scaffold.

This technical guide serves as a foundational resource to stimulate and guide further research into this exciting class of bioactive compounds.

References

- 1. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 6. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. academic.oup.com [academic.oup.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Solubility of Karavilagenin F in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Karavilagenin F, a cucurbitane-type triterpenoid isolated from Momordica charantia, is a compound of interest for its potential biological activities.[1][2][3] Understanding its solubility is a critical first step in preclinical research and development, impacting everything from in vitro assay design to formulation for in vivo studies. This technical guide outlines the predicted solubility profile of this compound, provides detailed experimental protocols for its determination, and offers a structured approach for researchers.

Predicted Solubility Profile

Based on its chemical structure (C₃₁H₅₀O₅, MW: 502.73 g/mol ), this compound is a large, relatively nonpolar molecule with several oxygen-containing functional groups (hydroxyls and an ether) that can participate in hydrogen bonding.[4] This structure suggests that its solubility will be governed by the "like dissolves like" principle.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large hydrophobic carbon skeleton is expected to dominate, limiting solubility in highly polar solvents like water. Alcohols like methanol and ethanol may show some solubility due to their ability to hydrogen bond with the hydroxyl groups of this compound. A related compound, Karavilagenin E, is soluble in methanol.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble | These solvents are effective at solvating large organic molecules with polar functional groups. DMSO is a common solvent for sparingly soluble compounds in biological assays. |

| Nonpolar | Hexane, Chloroform, Dichloromethane | Likely Soluble in moderately polar nonpolar solvents, Insoluble in highly nonpolar solvents | Chloroform and dichloromethane are likely to be good solvents due to their ability to interact with the triterpenoid backbone. Highly nonpolar solvents like hexane are less likely to be effective, as evidenced by the insolubility of the related Karavilagenin E in n-hexane.[5] |

| Intermediate Polarity | Ethyl Acetate | Soluble | Ethyl acetate is often a good solvent for moderately polar natural products. Karavilagenin E is reported to be soluble in ethyl acetate.[5] |

Experimental Protocols for Solubility Determination

A systematic approach is necessary to quantitatively determine the solubility of this compound. The following protocols are standard methods used in pharmaceutical and chemical research.[6][7]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Methodology:

-

Weigh approximately 1-5 mg of this compound into a small glass vial.

-

Add 100 µL of the test solvent.

-

Vortex the vial for 30 seconds.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If the compound dissolves, it is considered soluble at ≥10-50 mg/mL.

-

If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL) and vortex for 30 seconds.

-

If the compound dissolves, it is considered soluble at ≥2-10 mg/mL.

-

If not fully dissolved, add another 500 µL of the solvent (total volume 1 mL) and vortex for 30 seconds.

-

If the compound dissolves, it is considered soluble at ≥1-5 mg/mL.

-

If undissolved material remains, the compound is considered sparingly soluble or insoluble.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6][7]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, its chemical structure provides a strong basis for predicting its behavior in common laboratory solvents. For definitive quantitative data, the experimental protocols outlined in this guide should be followed. The shake-flask method, coupled with a reliable analytical technique like HPLC, will yield accurate and reproducible solubility values, which are indispensable for advancing the research and development of this compound.

References

- 1. acyclic diols triols: Topics by Science.gov [science.gov]

- 2. triterpenoids: Topics by Science.gov [science.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. clearsynth.com [clearsynth.com]

- 5. Karavilagenin E - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Biosynthesis of Karavilagenins in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karavilagenins, a class of cucurbitane-type triterpenoids predominantly found in Momordica species, have garnered significant interest for their diverse pharmacological activities. Understanding their biosynthesis is pivotal for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Karavilagenins, drawing parallels with the well-elucidated biosynthesis of related cucurbitacins. It details the key enzymes involved, from the initial cyclization of 2,3-oxidosqualene to the subsequent tailoring reactions catalyzed by cytochrome P450 monooxygenases. This document summarizes available quantitative data on gene expression and metabolite concentration and provides detailed experimental protocols for key research methodologies. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Karavilagenins are a group of tetracyclic triterpenoids characterized by a cucurbitane skeleton. They are primarily isolated from medicinal plants of the Momordica genus, such as bitter melon (Momordica charantia). Various analogues, including Karavilagenin A, B, C, D, and E, have been identified, each with unique structural modifications that contribute to their biological activities. The biosynthesis of these complex natural products involves a multi-step pathway, beginning with the cyclization of a linear isoprenoid precursor, followed by a series of oxidative modifications. This guide aims to provide a detailed technical overview of this pathway, leveraging current knowledge on cucurbitane triterpenoid biosynthesis to build a comprehensive model for Karavilagenin formation.

The Putative Biosynthetic Pathway of Karavilagenins

The biosynthesis of Karavilagenins is believed to follow the general pathway of triterpenoid synthesis, which can be divided into three main stages:

-

Formation of the Triterpene Scaffold: This stage involves the cyclization of 2,3-oxidosqualene to form the characteristic cucurbitane skeleton.

-

Scaffold Tailoring: A series of post-cyclization modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (CYPs).

-

Glycosylation (for Karavilosides): While this guide focuses on the aglycone Karavilagenins, it is noteworthy that these molecules can be further modified by glycosyltransferases (UGTs) to form glycosylated variants known as Karavilosides.

Formation of the Cucurbitadienol Scaffold

The biosynthesis of all cucurbitane-type triterpenoids, including Karavilagenins, commences with the cyclization of the linear precursor 2,3-oxidosqualene. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (CBS) . In Momordica charantia, this enzyme has been identified and is designated as McCBS .[1][2] The reaction proceeds through a chair-boat-chair conformation, leading to the formation of the foundational cucurbitane skeleton in the form of cucurbitadienol.[1]

Tailoring of the Cucurbitadienol Scaffold

Following the formation of cucurbitadienol, a series of oxidative reactions are catalyzed by cytochrome P450 monooxygenases (CYPs) to introduce hydroxyl groups and other functionalities at various positions on the triterpenoid backbone. These modifications are responsible for the structural diversity observed among Karavilagenins. Studies on Momordica charantia have identified several CYPs that are co-expressed with McCBS and are implicated in cucurbitacin biosynthesis, which can be extrapolated to Karavilagenin biosynthesis.

Key identified CYPs from M. charantia and their putative functions include:

-

CYP81AQ19: This enzyme is proposed to be involved in the hydroxylation of the side chain, potentially at the C-23 position.

-

CYP88L8: This P450 is believed to catalyze the hydroxylation at the C-7 position of the cucurbitadienol skeleton.

-

CYP88L7: This is a multifunctional enzyme that likely catalyzes hydroxylation at C-19 and is also responsible for the formation of a C5-C19 ether bridge, a structural feature present in some cucurbitacins from M. charantia.

The exact sequence of these hydroxylations and the specific enzymes responsible for the final structural features of each Karavilagenin analogue are yet to be fully elucidated. It is hypothesized that a combinatorial action of these and other, yet unidentified, CYPs and tailoring enzymes leads to the array of Karavilagenins found in the plant.

Quantitative Data

Quantitative data on the biosynthesis of Karavilagenins is scarce. However, data from related cucurbitane triterpenoids in Momordica charantia can provide valuable insights.

Gene Expression Levels

The expression of genes encoding biosynthetic enzymes often correlates with the accumulation of the corresponding metabolites in specific tissues. Studies on Momordica charantia have analyzed the expression of the cucurbitadienol synthase gene (McCBS).

Table 1: Relative Expression of McCBS in Different Tissues of Momordica charantia

| Tissue | Relative Expression Level (compared to fruit) | Reference |

| Leaves | High | [1][2] |

| Fruit | Low | [1][2] |

| Roots | Moderate | [1] |

| Stem | Low | [1] |

| Flower | Low | [1] |

Note: The high expression of McCBS in leaves suggests that the initial steps of cucurbitane biosynthesis may occur in the leaves, with subsequent transport of intermediates or final products to other parts of the plant, such as the fruit, where they accumulate.[1][2]

Metabolite Concentrations

The concentration of Karavilagenins and related cucurbitacins varies between different parts of the Momordica charantia plant.

Table 2: Concentration of Selected Cucurbitacins in Momordica charantia

| Compound | Plant Part | Concentration (ppm) | Reference |

| Cucurbitacin B | Leaves (fertigation) | 208.0 ± 0.4 | |

| Cucurbitacin B | Fruit (fertigation) | 200.0 ± 1.3 | |

| Cucurbitacin B | Fruit (conventional) | 200.0 ± 5.0 | |

| Cucurbitacin B | Leaves (conventional) | 122.0 ± 5.0 | |

| Cucurbitacin E | Stem (conventional) | 31.0 ± 1.0 | |

| Cucurbitacin E | Leaves (fertigation) | 13.0 ± 7.6 |

Note: This data for cucurbitacins suggests that the accumulation of different triterpenoids is tissue-specific and can be influenced by cultivation methods. Similar patterns of accumulation can be expected for Karavilagenins.

Experimental Protocols

The elucidation of the Karavilagenin biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments, adapted from studies on cucurbitacin and other triterpenoid biosynthetic pathways.

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of the expression levels of candidate biosynthetic genes (e.g., McCBS, CYP81AQ19, CYP88L7, CYP88L8) in different tissues of Momordica charantia.

Materials:

-

Momordica charantia tissues (leaves, roots, stems, flowers, fruits)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse) for target and reference genes

-

qRT-PCR instrument

Procedure:

-

Tissue Collection and RNA Extraction:

-

Harvest fresh plant tissues and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA from the powdered tissue using a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.

-

Perform the qPCR reaction using a thermal cycler with the following typical conditions:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Run each sample in triplicate, including no-template controls.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Heterologous Expression and Functional Characterization of Enzymes

This protocol describes the expression of candidate biosynthetic enzymes (e.g., McCBS, CYPs) in a heterologous host, such as Saccharomyces cerevisiae (yeast), to determine their function.

Materials:

-

Full-length cDNA of the target gene

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Yeast transformation reagents

-

Yeast culture media (SD-Ura, YPG)

-

Substrate (e.g., 2,3-oxidosqualene for McCBS, cucurbitadienol for CYPs)

-

Glass beads

-

Extraction solvent (e.g., ethyl acetate, hexane)

-

GC-MS or LC-MS system

Procedure:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the target gene from M. charantia cDNA.

-

Clone the amplified gene into a yeast expression vector.

-

-

Yeast Transformation:

-

Transform the expression construct into a suitable yeast strain. For CYPs, a strain co-expressing a cytochrome P450 reductase (CPR) is often used.

-

Select for transformed colonies on appropriate selective media.

-

-

Protein Expression:

-

Inoculate a single colony of transformed yeast into selective liquid media and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow to mid-log phase.

-

Induce protein expression by adding galactose (for pYES vectors) to the culture medium.

-

-

In Vivo Enzyme Assay:

-

After induction, feed the yeast culture with the appropriate substrate.

-

Continue to incubate the culture for 24-48 hours.

-

-

Metabolite Extraction:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in buffer and lyse the cells by vortexing with glass beads.

-

Extract the metabolites from the cell lysate and the culture medium using an organic solvent.

-

-

Product Analysis:

-

Analyze the extracted metabolites by GC-MS or LC-MS to identify the reaction products.

-

Compare the mass spectra and retention times of the products with authentic standards, if available.

-

Conclusion

The biosynthesis of Karavilagenins in plants is a complex process involving a dedicated set of enzymes. While the initial cyclization step to form the cucurbitane skeleton is well-understood, the subsequent tailoring reactions that generate the diverse array of Karavilagenins are still an active area of research. This technical guide provides a foundational understanding of the putative biosynthetic pathway, supported by available data and detailed experimental protocols. Further research, particularly the functional characterization of cytochrome P450s and other tailoring enzymes from Momordica species, will be crucial to fully elucidate the intricate steps of Karavilagenin biosynthesis. This knowledge will not only advance our understanding of plant secondary metabolism but also pave the way for the biotechnological production of these valuable medicinal compounds.

References

Ethnobotanical Uses of Plants Containing Karavilagenin F: A Technical Guide for Researchers

Abstract

Karavilagenin F is a cucurbitane-type triterpenoid, a class of secondary metabolites known for their structural diversity and significant biological activities. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound and its congeners, with a primary focus on Momordica charantia L., from which it was first isolated, and the closely related species Momordica balsamina L. These plants, commonly known as bitter melon and balsam apple respectively, have been integral to traditional medicine systems across Asia and Africa for centuries. This document synthesizes traditional knowledge with modern scientific findings, presenting quantitative data on biological activity, detailed experimental protocols for isolation and analysis, and visualizations of key experimental and biochemical pathways to support researchers and drug development professionals.

Introduction to this compound and its Botanical Sources

This compound is a highly oxygenated tetracyclic triterpenoid belonging to the cucurbitane family. Its structure was elucidated from the stems and leaves of Momordica charantia (bitter melon)[1]. The genus Momordica, particularly M. charantia and M. balsamina, is renowned for producing a rich array of these bitter compounds, including various karavilagenins, balsaminols, and momordicines[2][3][4]. These plants are climbing vines that grow in tropical and subtropical regions and are cultivated for both their culinary and medicinal value[3]. The profound bitterness of their fruits and leaves, attributed to these triterpenoids, is a hallmark of their traditional use in treating a wide spectrum of diseases.

Ethnobotanical Uses of Momordica Species

The traditional medicinal applications of Momordica charantia and Momordica balsamina are extensive and well-documented across numerous cultures. Various parts of the plants, including the fruits, leaves, seeds, and roots, are utilized in different forms such as decoctions, infusions, poultices, and juices.

Key traditional uses include:

-

Metabolic Disorders (Diabetes): The most celebrated use of Momordica species is in the management of diabetes[3]. The fruit juice or leaf decoction is widely consumed to lower blood glucose levels. This traditional application is one of the most scientifically investigated, with studies confirming the hypoglycemic effects of the plant's extracts and constituent compounds.

-

Inflammatory Conditions: Aqueous extracts of the leaves are traditionally used to treat inflammatory conditions and for pain relief (analgesia)[5][6]. This includes applications for rheumatism and swelling.

-

Infectious Diseases:

-

Malaria and Fever: In Africa and Asia, infusions of the leaves and stems are a common remedy for malaria and other fevers[2][3].

-

Viral and Bacterial Infections: The plants are used to treat viral ailments like measles and chickenpox, as well as bacterial infections of the skin and gut[2]. Methanolic extracts have shown broad-spectrum antimicrobial activity[7].

-

Gastrointestinal Complaints: They are employed as remedies for stomach and intestinal issues, including constipation, ulcers, and parasitic worm infections[3].

-

-

Dermatological Applications: Crushed leaves and fruit pulp are applied topically as poultices to treat wounds, skin infections, ulcers, and burns, acting as hemostatic antiseptics[1].

-

Gastroprotective and Hepatic Health: In Turkish folk medicine, the ripe fruits are used to prevent and heal gastric ulcers. The plants are also used in cases of jaundice and other liver ailments.

-

Women's Health: Traditional uses include inducing labor, as an abortifacient, and for treating menstrual disorders.

Quantitative Pharmacological Data

Scientific validation of traditional uses has led to the quantification of the biological activities of extracts and isolated compounds. While data on this compound is nascent, its activity and that of related triterpenoids highlight the therapeutic potential of this chemical class.

Table 1: Reported Biological Activity of this compound

| Biological Activity | Assay System | Cell Line(s) | Reported IC50 | Reference |

| Cytotoxicity | Not Specified | 5 Human Cancer Cell Lines | 14.3 - 20.5 µM | [1] |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Not Specified | 15 - 35 µM | [8] |

Table 2: Biological Activity of Related Cucurbitane Triterpenoids from Momordica spp.

| Compound/Extract | Biological Activity | Assay System | Cell Line(s) | Reported IC50 | Reference |

| Karavilagenin C | Antiproliferative | Sulforhodamine B (SRB) Assay | EPG85-257RDB (Gastric Cancer) | 2.5 µM | [9] |

| Balsaminol F | Antiproliferative | Sulforhodamine B (SRB) Assay | EPG85-257RDB (Gastric Cancer) | 6.2 µM | [9] |

| Various Triterpenoids | Anti-inflammatory | Pro-inflammatory Cytokine Inhibition | Bone Marrow-Derived Dendritic Cells | 0.033 - 4.357 µM | [10] |

| Karavilagenin B | Antiproliferative | Not Specified | HepG2 (Liver Cancer) | 24.76 µM | [11] |

| M. balsamina Extract | Antibacterial | MIC Determination | Staphylococcus aureus | 7.5 µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for a representative bioassay used to validate its ethnobotanical claims.

Protocol for Extraction and Isolation of this compound

This protocol is a composite representation based on standard phytochemical methods for isolating cucurbitane triterpenoids from Momordica species.

-

Plant Material Collection and Preparation:

-

Collect fresh stems and leaves of Momordica charantia.

-

Air-dry the plant material in the shade for 2-3 weeks until brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-45°C to yield a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Separate and concentrate each fraction using a rotary evaporator. Cucurbitane triterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

-

-

Chromatographic Purification:

-

Column Chromatography (CC): Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc gradients from 100:0 to 0:100).

-

Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC), pooling fractions with similar TLC profiles.

-

Preparative HPLC: Further purify the pooled, enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use an isocratic or gradient mobile phase (e.g., Methanol:Water or Acetonitrile:Water) to isolate the pure compound (this compound).

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMBC, HSQC), and High-Resolution Mass Spectrometry (HR-MS).

-

Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1 to 50 µM) in the culture medium. Ensure the final DMSO concentration is non-toxic (<0.1%).

-

Pre-treat the cells with the various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Include a vehicle control (DMSO + LPS) and a negative control (no LPS).

-

Incubate the plate for 24 hours at 37°C.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Calculate the percentage inhibition of NO production relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) using non-linear regression analysis.

-

Perform a cell viability assay (e.g., MTT assay) in parallel to ensure the observed inhibition is not due to cytotoxicity.

-

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

References

- 1. This compound | CAS:1639024-15-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. Momordica balsamina: phytochemistry and pharmacological potential of a gifted species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | High-quality Momordica balsamina genome elucidates its potential use in improving stress resilience and therapeutic properties of bitter gourd [frontiersin.org]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [ijbr.com.pk]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Karavilagenin F

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Karavilagenin F is a cucurbitane-type triterpenoid with potential biological activities that make it a molecule of interest for drug discovery and development. To date, a formal total synthesis of this compound has not been reported in the scientific literature. However, the successful asymmetric de novo synthesis of related cucurbitane triterpenoids, such as Octanorcucurbitacin B, provides a strong foundation for devising a plausible synthetic strategy.[1][2][3][4] This document outlines a proposed total synthesis of this compound, drawing upon established methodologies for the construction of the characteristic tetracyclic cucurbitane skeleton.